Barium permanganate

説明

特性

CAS番号 |

7787-36-2 |

|---|---|

分子式 |

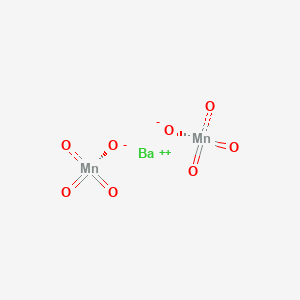

Ba(MnO4)2 BaMn2O8 |

分子量 |

375.2 g/mol |

IUPAC名 |

barium(2+);dipermanganate |

InChI |

InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |

InChIキー |

YFFSWKZRTPVKSO-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

正規SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

Color/Form |

Brownish-violet to black crystals Dark purple crystals |

密度 |

3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |

melting_point |

200 °C (decomposes) |

他のCAS番号 |

7787-36-2 |

物理的記述 |

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |

溶解性 |

62.5 g/100 g water at 20 °C |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Barium Permanganate from Barium Manganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthesis routes for producing barium permanganate (Ba(MnO₄)₂) from its precursor, barium manganate (BaMnO₄). This compound is a potent oxidizing agent with applications in various chemical syntheses.[1][2] Understanding its preparation is crucial for leveraging its reactivity in a controlled and efficient manner. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Introduction to Synthesis Pathways

The conversion of barium manganate, a compound where manganese is in the +6 oxidation state, to this compound, which contains manganese in the +7 oxidation state, is fundamentally an oxidation process.[2] However, due to the low solubility of barium manganate, reactions in aqueous media can be exceedingly slow.[3][4] The primary methods to achieve this transformation are:

-

Disproportionation in Acidic Media: In a mildly acidic environment, barium manganate undergoes disproportionation, where some manganese(VI) is oxidized to manganese(VII) (in permanganate) and some is reduced to manganese(IV) (in manganese dioxide).[3][5]

-

Oxidation by Strong Oxidizing Agents: A more direct oxidation can be achieved by employing a strong oxidizing agent, such as chlorine gas.

-

Electrochemical Oxidation: While more commonly applied to the synthesis of potassium permanganate, electrochemical methods can also be used to oxidize manganate ions to permanganate ions.[6][7][8]

The choice of method depends on factors such as desired purity, yield, scale, and available equipment.

Synthesis Methodologies and Experimental Protocols

This section details the experimental procedures for the most common laboratory-scale synthesis methods.

Method 1: Disproportionation using Carbon Dioxide

This method utilizes carbonic acid (formed from CO₂ in water) to create the necessary acidic conditions for the disproportionation of barium manganate.

Reaction Equation: 3BaMnO₄ + 2CO₂ → Ba(MnO₄)₂ + 2BaCO₃ + MnO₂[3][5]

Experimental Protocol: A detailed protocol involves a hydrothermal approach to achieve a high yield.

-

Preparation of Barium Manganate: A pure sample of barium manganate is prepared first. A common method is the reaction of potassium permanganate (KMnO₄) with potassium iodide (KI) in the presence of barium chloride (BaCl₂) and sodium hydroxide (NaOH).[9]

-

Reaction Setup: Suspend the freshly prepared barium manganate in water in a suitable pressure reactor (autoclave).

-

Reaction Conditions: Introduce an excess of carbon dioxide into the reactor. Heat the mixture to 100 °C and maintain this temperature for approximately 1.5 hours under hydrothermal conditions.[9]

-

Isolation and Purification: After the reaction is complete, cool the reactor. The resulting mixture contains solid this compound, barium carbonate, and manganese dioxide. The this compound can be separated by fractional crystallization due to its solubility in water, while barium carbonate and manganese dioxide are largely insoluble.

Method 2: Disproportionation using Sulfuric Acid

Dilute sulfuric acid can also be used to induce disproportionation. This method is effective but requires careful control to avoid side reactions that can occur with concentrated acids.[3]

Reaction Equation: 3BaMnO₄ + 2H₂SO₄ → Ba(MnO₄)₂ + 2BaSO₄ + MnO₂ + 2H₂O[3][5]

Experimental Protocol:

-

Reagent Preparation: Prepare a dilute solution of sulfuric acid.

-

Reaction: Create a suspension of barium manganate in water. Slowly add the dilute sulfuric acid to the suspension with constant stirring. The reaction is slow due to the low solubility of barium manganate.[4]

-

Product Separation: The desired this compound remains in the aqueous solution, while the byproducts, barium sulfate and manganese dioxide, precipitate.

-

Isolation: Filter the mixture to remove the insoluble byproducts. The this compound can then be recovered from the filtrate by careful evaporation of the water.

Method 3: Oxidation by Chlorine Gas

This protocol uses chlorine to directly oxidize the manganate.

Experimental Protocol:

-

Barium Manganate Suspension: Suspend a well-drained cake of moist barium manganate in approximately 300 ml of water.

-

Heating and Chlorination: Heat the suspension to 60 °C. Bubble chlorine gas through the stirred mixture for at least 30 minutes. The green manganate will convert to purple permanganate.

-

Filtration Aid: Add a filter aid like Celite (5 grams) to the solution to facilitate the removal of fine precipitates.

-

Purification: Filter the hot purple solution through a fritted glass or asbestos filter. The filtrate contains this compound and often unreacted barium salts (like barium chloride if it was used in the precursor synthesis).

-

Crystallization and Analysis: Evaporate the solution on a steam bath to crystallize the product. Crops of barium chloride may precipitate first and should be removed. The final crude residue is a mixture of this compound and barium chloride.

-

Purity Determination: The purity of the crude product can be determined by titration. Dissolve a weighed sample (approx. 150 mg) in 250 ml of hot water (85 °C), acidify with 10 ml of 9M sulfuric acid, and titrate with a standard sodium oxalate solution until the purple color disappears.

-

Final Purification: The contaminating barium chloride can be removed by stoichiometric addition of silver sulfate, which precipitates the chloride as insoluble silver chloride.

Quantitative Data Summary

The efficiency of these synthesis routes can be compared through key quantitative parameters. The following table summarizes the available data.

| Parameter | Disproportionation (CO₂) | Disproportionation (H₂SO₄) | Oxidation (Chlorine) |

| Reported Yield | Almost quantitative[9] | Not specified, generally slow | 84 g (from 50g KMnO₄ precursor) |

| Reaction Temperature | 100 °C[9] | Not specified, often ambient | 60 °C |

| Reaction Time | 1.5 hours[9] | Extremely slow[3][4] | 0.5 hours (chlorination step) |

| Key Reagents | BaMnO₄, CO₂, H₂O | BaMnO₄, H₂SO₄ (dilute) | BaMnO₄, Cl₂, H₂O |

| Purity Concerns | Byproducts are insoluble solids | Byproducts are insoluble solids | Contamination with BaCl₂ possible |

Visualization of Workflows and Pathways

Diagrams are provided below to illustrate the logical flow of the synthesis and purification processes.

Disproportionation Reaction Pathway

This diagram illustrates the dual fate of Manganese (VI) during the disproportionation reaction.

References

- 1. BaMnO4 Oxidation of Primary and Secondary Alcohols - Wordpress [reagents.acsgcipr.org]

- 2. Barium manganate - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. krc.cecri.res.in [krc.cecri.res.in]

- 8. US4911802A - Conversion of manganate to permanganate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Barium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous barium permanganate, Ba(MnO₄)₂, a compound of interest for its strong oxidizing properties. The information is compiled from available crystallographic literature and is intended for use in research and development settings.

Introduction

Anhydrous this compound is an inorganic compound that crystallizes as dark violet to brown orthorhombic crystals. Its potent oxidizing nature makes it a subject of study for various chemical applications. Understanding its crystal structure is fundamental to elucidating its physical and chemical properties, which is crucial for its application in specialized oxidation reactions and as a precursor in the synthesis of other permanganate compounds.

Crystallographic Data

The crystal structure of anhydrous this compound was first determined by Hardy, Piekarski, and Hagen-Muller in 1959. The compound crystallizes in the orthorhombic crystal system with the space group Pnma. This initial study provides the foundational crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement for Anhydrous this compound

| Parameter | Value | Reference |

| Empirical Formula | Ba(MnO₄)₂ | |

| Formula Weight | 375.20 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | Pnma (No. 62) | |

| Unit Cell Dimensions | ||

| a | 14.71 Å | |

| b | 11.86 Å | |

| c | 7.39 Å | |

| Volume | 1288.9 ų | |

| Z (formula units/cell) | 4 | |

| Density (calculated) | 1.93 g/cm³ |

Table 2: Key Bond Lengths

| Bond | Length (pm) | Reference |

| Mn–O | ~162.9 |

Note: The Mn-O bond length is characteristic of the permanganate ion, indicating a tetrahedral geometry around the manganese atom.

Experimental Protocols

Detailed experimental protocols for the single-crystal X-ray diffraction of anhydrous this compound are not explicitly available in recent literature. However, a general methodology for the synthesis and crystallographic analysis of similar inorganic compounds can be described.

3.1. Synthesis and Crystallization of Anhydrous this compound (Analogous Method)

The synthesis of anhydrous this compound can be achieved through several methods, including the disproportionation of barium manganate or the reaction of a soluble barium salt with a permanganate salt. For obtaining single crystals suitable for X-ray diffraction, a slow crystallization process is required.

Materials:

-

Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

-

Potassium permanganate (KMnO₄) or Silver permanganate (AgMnO₄)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of a Saturated Solution: A saturated aqueous solution of this compound is prepared. This can be achieved by reacting a stoichiometric amount of barium chloride with silver permanganate in water. The insoluble silver chloride is removed by filtration.

-

BaCl₂(aq) + 2AgMnO₄(aq) → Ba(MnO₄)₂(aq) + 2AgCl(s)

-

-

Crystallization: The resulting solution is slowly evaporated at a constant temperature (e.g., room temperature) in a vibration-free environment. The vessel should be loosely covered to allow for slow solvent evaporation, which encourages the growth of larger, well-defined crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution using a fine spatula or tweezers.

-

Washing and Drying: The crystals are briefly washed with a small amount of cold deionized water followed by ethanol to remove any residual mother liquor and then air-dried.

3.2. Single-Crystal X-ray Diffraction Analysis

The following outlines a standard procedure for determining the crystal structure of a synthesized compound using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE)

-

Goniometer head

-

Microscope with polarized light

-

Cryo-system (optional, for low-temperature data collection)

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope based on its size, shape, and lack of visible defects. The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary unit cell is determined from a few initial frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame being exposed to a monochromatic X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and anisotropic displacement parameters.

Visualization of the Crystallographic Analysis Workflow

The logical workflow for determining the crystal structure of a compound like anhydrous this compound is depicted below.

Caption: Workflow for the determination of the crystal structure of anhydrous this compound.

Conclusion

The crystal structure of anhydrous this compound has been established as orthorhombic with the space group Pnma. This guide provides the key crystallographic data available from the foundational study and outlines the general experimental procedures for its synthesis and structural analysis. While detailed atomic coordinates from the original work are not readily accessible, the provided information serves as a valuable resource for researchers working with this and related permanganate compounds. Further studies to redetermine the structure with modern crystallographic techniques would be beneficial to provide a more detailed structural model.

A Technical Guide to the Thermal Decomposition of Barium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium permanganate (Ba(MnO₄)₂). The document details the sequential stages of decomposition, the resulting products, and the underlying chemical transformations. Theoretical quantitative data and generalized experimental protocols are presented to facilitate understanding and further research in this area.

Introduction

This compound is a strong oxidizing agent that finds application in various chemical syntheses. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in controlled chemical processes. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in elucidating the decomposition mechanism of such energetic materials. This guide synthesizes the available scientific information on the thermal decomposition of this compound.

Stages of Thermal Decomposition

The thermal decomposition of this compound occurs in a distinct two-stage process upon heating. The compound is stable up to approximately 180°C, after which it undergoes sequential decomposition reactions at elevated temperatures.[1]

Stage I: Initial Decomposition

The first stage of decomposition occurs in the temperature range of 180°C to 350°C . In this stage, this compound decomposes to form barium manganate (BaMnO₄), manganese dioxide (MnO₂), and oxygen gas (O₂).

The balanced chemical equation for this stage is:

2Ba(MnO₄)₂(s) → 2BaMnO₄(s) + 2MnO₂(s) + 3O₂(g)

Stage II: Secondary Decomposition

The second stage of decomposition takes place at higher temperatures, typically between 500°C and 700°C . This stage involves the decomposition of the barium manganate formed in the first stage. The products of this second decomposition are barium oxide (BaO), manganese(III) oxide (Mn₂O₃), and additional oxygen gas.

The balanced chemical equation for this stage is:

4BaMnO₄(s) → 4BaO(s) + 2Mn₂O₃(s) + 3O₂(g)

Quantitative Analysis (Theoretical)

| Stage | Temperature Range (°C) | Decomposition Reaction | Theoretical Mass Loss (%) | Gaseous Products |

| I | 180 - 350 | 2Ba(MnO₄)₂(s) → 2BaMnO₄(s) + 2MnO₂(s) + 3O₂(g) | 12.8% | O₂ |

| II | 500 - 700 | 4BaMnO₄(s) → 4BaO(s) + 2Mn₂O₃(s) + 3O₂(g) | 6.4% (of initial mass) | O₂ |

| Total | 19.2% |

Note: The mass loss in Stage II is calculated based on the initial mass of this compound for a comprehensive overview.

Experimental Protocols

A generalized experimental protocol for the thermal analysis of this compound using TGA/DTA is outlined below. This protocol is based on standard practices for the analysis of inorganic oxidizing salts.

Instrumentation

-

Thermogravimetric Analyzer (TGA) coupled with Differential Thermal Analysis (DTA) or a simultaneous TGA/DTA instrument.

-

Microbalance with high sensitivity.

-

Furnace capable of reaching at least 800°C with a programmable temperature controller.

-

Gas flow controller for maintaining a controlled atmosphere.

-

Crucibles made of inert material (e.g., alumina or platinum).

Procedure

-

Sample Preparation: A small, accurately weighed sample of finely ground this compound (typically 5-10 mg) is placed in the TGA crucible.

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of the furnace temperature.

-

Data Analysis: The resulting TGA and DTA curves are analyzed to determine the onset and peak temperatures of decomposition events and the corresponding percentage mass loss.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Permanganate (Ba(MnO₄)₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium permanganate, Ba(MnO₄)₂, is an inorganic compound of significant interest due to its strong oxidizing properties. It presents as a purplish to black crystalline solid and serves as a powerful oxidizing agent in various chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical Properties

This compound is a brownish-violet to black crystalline solid.[1] It is odorless and soluble in water.[1][2] Key physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | Ba(MnO₄)₂ | [1] |

| Molar Mass | 375.198 g/mol | [2] |

| Appearance | Dark violet-brown to black crystals | [2] |

| Odor | Odorless | [1][2] |

| Density | 3.77 g/cm³ at 20 °C | [2] |

| Melting Point | 200 °C (decomposes) | [1][2] |

| Solubility in Water | 62.5 g/100 mL at 20 °C | [1][2] |

| Crystal Structure | Orthorhombic | [3] |

Chemical Properties

This compound is a potent oxidizing agent, a characteristic dictated by the permanganate anion (MnO₄⁻), where manganese is in the +7 oxidation state.[2] Its reactivity is highlighted by its thermal instability and its reactions with various substances.

Thermal Decomposition

This compound is thermally stable up to approximately 180 °C, above which it undergoes a two-stage decomposition. The first stage occurs between 180-350 °C, and the second stage is between 500-700 °C. The decomposition is known to proceed at slower rates above 160 °C and can be accelerated by UV or X-ray irradiation.

Reactivity with Other Substances

-

With Alcohol: this compound is decomposed by alcohol.[1]

-

With Sulfuric Acid: The reaction of this compound with dilute sulfuric acid produces permanganic acid (HMnO₄) and insoluble barium sulfate. In contrast, its reaction with concentrated sulfuric acid can be explosive and yields manganese heptoxide (Mn₂O₇).[2]

-

As an Oxidizing Agent: It is a strong oxidizer and can accelerate the burning of combustible materials.[1] Finely divided combustible materials may be explosive when mixed with it.[1] It may also ignite spontaneously upon contact with combustible liquids.[1]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Below are protocols for two common methods.

Method 1: Disproportionation of Barium Manganate

This method relies on the disproportionation of barium manganate in a mildly acidic solution.

Protocol:

-

Prepare a suspension of barium manganate (BaMnO₄) in water.

-

Slowly add a dilute solution of sulfuric acid (H₂SO₄) to the suspension while stirring continuously. The reaction is as follows: 3BaMnO₄(s) + 2H₂SO₄(aq) → Ba(MnO₄)₂(aq) + 2BaSO₄(s) + MnO₂(s) + 2H₂O(l)

-

The reaction is slow due to the low solubility of barium manganate.[2] Continue stirring until the reaction is complete, which can be monitored by the color change of the solution.

-

Separate the aqueous solution of this compound from the solid byproducts (barium sulfate and manganese dioxide) by filtration.

-

Gently evaporate the solvent from the filtrate to obtain crystals of this compound.

Method 2: Metathesis Reaction

This method involves a double displacement reaction between silver permanganate and barium chloride.

Protocol:

-

Prepare aqueous solutions of silver permanganate (AgMnO₄) and barium chloride (BaCl₂) of known concentrations.

-

Mix the two solutions. A precipitate of silver chloride (AgCl) will form immediately, leaving this compound in the solution. The reaction is: 2AgMnO₄(aq) + BaCl₂(aq) → Ba(MnO₄)₂(aq) + 2AgCl(s)

-

Remove the silver chloride precipitate by filtration.

-

Obtain this compound crystals from the filtrate by careful evaporation of the water.

Determination of Water Solubility

The equilibrium solubility method can be used to determine the solubility of this compound in water.

Protocol:

-

Add an excess amount of this compound crystals to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution.

-

Weigh the withdrawn sample.

-

Evaporate the water from the sample completely in a pre-weighed container.

-

Weigh the container with the dry this compound residue.

-

Calculate the mass of the dissolved this compound and express the solubility in grams per 100 mL of water.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) is the standard method to study the thermal decomposition of this compound.

Protocol:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show mass loss at the decomposition temperatures, allowing for the determination of the decomposition stages and the composition of the residues.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Oxidizer: It is a strong oxidizer and can cause or intensify fires. Keep away from combustible materials.[1]

-

Toxicity: this compound is toxic if ingested or inhaled.[1]

-

Reactivity: It can react explosively with sulfuric acid and may ignite combustible materials.[1]

-

Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a powerful oxidizing agent with well-defined physical and chemical properties. Its synthesis and characterization require careful adherence to experimental protocols and safety measures. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

Barium Permanganate: A Technical Guide to its Aqueous and Alcoholic Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of barium permanganate in both aqueous and alcoholic solutions. The information contained herein is intended to support research, development, and quality control activities where the precise solubility of this compound is a critical parameter.

Quantitative Solubility Data

This compound (Ba(MnO₄)₂) exhibits moderate solubility in water. The available quantitative data for its aqueous solubility is summarized in the table below. It is important to note that this compound is reported to decompose in alcohol, a characteristic that limits its direct solubility in such solvents.[1][2][3] This decomposition should be a critical consideration in any experimental design involving alcoholic solutions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g) |

| Water | 29 | 62.5[1][2] | - |

| Water | 20 | - | 62.5[3] |

| Water | 10 | 62.5[4] | - |

| Alcohol | Not Applicable | Decomposes[1][2][3] | Decomposes[1][2][3] |

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized experimental protocol for determining the aqueous solubility of an inorganic salt like this compound as a function of temperature. This method is based on the principle of creating a saturated solution at an elevated temperature and then observing the temperature at which crystallization begins upon cooling.[5][6]

Materials:

-

This compound

-

Deionized or distilled water

-

Series of sealable glass vials or test tubes

-

Analytical balance

-

Calibrated thermometer or temperature probe

-

Heating apparatus (e.g., water bath, hot plate)

-

Magnetic stirrer and stir bars

-

Pipettes

Procedure:

-

Preparation of Samples:

-

Accurately weigh a series of different masses of this compound into separate, labeled vials.

-

To each vial, add a precise volume (e.g., 5.00 mL) of deionized water. Record the exact mass of the water added.

-

-

Dissolution:

-

Heat the vials in a water bath while stirring the contents until the this compound is completely dissolved in each vial. Start with the vial containing the least amount of solute.

-

-

Determination of Saturation Temperature:

-

Remove the vial from the heat source and allow it to cool slowly while continuing to stir.

-

Carefully monitor the solution and the temperature. The saturation temperature is the temperature at which the first crystals of this compound appear.[5] Record this temperature.

-

-

Data Analysis:

-

For each sample, calculate the solubility in grams of this compound per 100 g of water.

-

Plot a graph of solubility ( g/100 g water) versus the saturation temperature (°C) to construct a solubility curve.[6]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is a strong oxidizing agent and should be handled with care.[1][2] Avoid contact with combustible materials.[3][7]

-

Perform the experiment in a well-ventilated area.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.

Caption: Experimental workflow for determining aqueous solubility.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ba(MnO4)2 | CID 24587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7787-36-2 [amp.chemicalbook.com]

- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Preparation of High-Purity Barium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity barium permanganate (Ba(MnO₄)₂). This compound is a strong oxidizing agent with applications in various chemical syntheses. The quality and purity of this reagent are critical for reproducible and reliable results in research and development. This document outlines detailed experimental protocols for the preparation of high-purity this compound, presents quantitative data in a comparative format, and includes visualizations of the experimental workflows.

Physical and Chemical Properties

This compound is a dark violet to brown crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | Ba(MnO₄)₂ |

| Molar Mass | 375.198 g/mol [1] |

| Appearance | Dark violet to brown crystals[1] |

| Density | 3.77 g/cm³[1] |

| Solubility in Water | 62.5 g/100 mL at 29 °C[1] |

| Melting Point | Decomposes at 200 °C[2][3] |

| Thermal Stability | Stable up to 180 °C[1] |

Synthesis of High-Purity this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired purity, yield, and available starting materials. This guide details two primary methods: one achieving high purity via an aluminum permanganate intermediate and a more traditional method involving the oxidation of barium manganate.

Method 1: Synthesis via Aluminum Permanganate Intermediate

This method is reported to produce high-purity this compound (>99.95%) with a high isolated yield (92%).[4] The process involves the initial formation of aluminum permanganate from potassium permanganate and aluminum sulfate, followed by a reaction with barium hydroxide to yield this compound.

-

Preparation of Aluminum Permanganate Solution:

-

Formation of this compound:

-

Determine the aluminum content of the solution using a suitable analytical method such as Inductively Coupled Plasma (ICP) emission spectrometry.[4]

-

Slowly add 1.5 equivalents of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (approximately 355 g, 1.125 mol) as an aqueous suspension to the aluminum permanganate solution while stirring.[4]

-

Stir the mixture for 1 hour at room temperature and then filter.[4]

-

Analyze the filtrate for residual aluminum content and add another 2 equivalents of barium hydroxide. Filter the solution again.[4]

-

-

Purification and Isolation:

-

Evaporate the clear filtrate to a volume of 200 mL and filter again to remove any further precipitates.[4]

-

Cool the filtrate to 2°C to crystallize the this compound.[4]

-

Collect the deep purple crystals by filtration. The reported yield of pure this compound is 431.0 g (92% isolated yield) with a purity of >99.95%.[4]

-

References

An In-depth Technical Guide to the Molecular Geometry of the Permanganate Ion

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The permanganate ion, MnO₄⁻, is a manganese oxoanion characterized by its intense purple color and strong oxidizing properties. The manganese atom exists in its highest +7 oxidation state, making it a subject of significant interest in various fields, including analytical chemistry, organic synthesis, and environmental remediation. Understanding its molecular geometry is fundamental to explaining its reactivity, stability, and spectroscopic properties. This guide provides a comprehensive overview of the theoretical and experimental determination of the permanganate ion's molecular structure.

Theoretical Determination of Molecular Geometry

The three-dimensional arrangement of the permanganate ion can be predicted and rationalized through established chemical theories.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory is a foundational model used to predict molecular geometry based on minimizing electrostatic repulsion between valence electron pairs around a central atom.[1][2]

-

Electron Counting : The central manganese atom (Group 7) has seven valence electrons. Each of the four oxygen atoms (Group 16) contributes six valence electrons. The -1 charge adds one more electron.

-

Total Valence Electrons = 7 (from Mn) + 4 × 6 (from O) + 1 (charge) = 32 electrons.

-

-

Lewis Structure and Electron Domains : In the permanganate ion, the central manganese atom is bonded to four oxygen atoms. To satisfy the octet rule for the oxygen atoms and place the formal charges appropriately, the structure is best represented by resonance forms that involve double bonds between manganese and oxygen. Regardless of the specific resonance structure, the central manganese atom is surrounded by four bonding domains and has no lone pairs.

-

Prediction : According to VSEPR theory, a central atom with four electron domains and no lone pairs (an AX₄ type molecule) will adopt a tetrahedral geometry to maximize the distance between the bonding electron pairs.[3] This arrangement results in ideal bond angles of approximately 109.5°.[3][4]

Molecular Orbital (MO) Theory

While VSEPR theory correctly predicts the overall shape, Molecular Orbital (MO) theory provides a more sophisticated description of the bonding, accounting for the ion's distinct properties like its intense color.

In the MnO₄⁻ ion, the manganese atom is in a +7 oxidation state, meaning it has a d⁰ electron configuration.[5] The bonding arises from the overlap of the valence orbitals of manganese (3d, 4s, and 4p) with the 2p orbitals of the four oxygen atoms.

-

Sigma (σ) and Pi (π) Bonding : The tetrahedral arrangement involves the formation of four sigma (σ) bonds. Additionally, there is significant π-bonding due to the overlap of the p-orbitals of oxygen with the d-orbitals of manganese (dπ-pπ bonding).[6] This delocalized π-bonding results in all four Mn-O bonds being equivalent and having a bond order greater than one.

-

Ligand-to-Metal Charge Transfer (LMCT) : The deep purple color of the permanganate ion is not due to d-d electronic transitions (as Mn⁷⁺ has no d-electrons). Instead, MO theory explains it as a result of a Ligand-to-Metal Charge Transfer (LMCT) transition.[5][7] An electron is excited from a molecular orbital that is primarily ligand (oxygen) in character to one that is primarily metal (manganese) in character. This transition is highly allowed and occurs in the visible region of the electromagnetic spectrum, leading to the ion's characteristic intense color.

Experimental Determination of Molecular Geometry

The precise bond lengths and angles of the permanganate ion are determined experimentally, primarily through diffraction techniques on crystalline salts like potassium permanganate (KMnO₄).

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of atoms within the crystal lattice.

-

Crystal Growth : High-quality single crystals of a permanganate salt (e.g., KMnO₄) are grown. This is typically achieved by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting : A suitable crystal (typically < 0.5 mm in any dimension) is selected and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection :

-

The crystal is cooled (often to ~100 K) to reduce thermal vibrations, which improves the quality of the diffraction data.

-

It is then irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and a series of diffraction patterns are collected at different orientations using a detector (e.g., a CCD or CMOS detector). Each pattern consists of a set of diffraction spots (reflections). The intensity and position of these spots are recorded.[8][9]

-

-

Structure Solution :

-

The collected data are processed to determine the unit cell dimensions and space group of the crystal. For KMnO₄, the crystal system is orthorhombic with the space group Pnma.

-

The intensities of the reflections are used to calculate an electron density map of the unit cell.

-

Initial atomic positions are determined from this map using computational methods (e.g., direct methods or Patterson methods).

-

-

Structure Refinement :

-

The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8]

-

From the final refined structure, precise bond lengths, bond angles, and other geometric parameters are extracted.

-

Other Advanced Techniques

-

Liquid Jet Photoelectron Spectroscopy : This advanced technique has been used to study the electronic structure of the permanganate ion in the aqueous phase. These studies confirm that the permanganate ion retains its tetrahedral geometry in solution, with bond lengths very similar to those found in the crystalline solid state.[10][11]

Quantitative Geometrical Parameters

Experimental studies have provided precise measurements of the bond lengths and angles in the permanganate ion. While the ideal tetrahedral angle is 109.5°, slight distortions can occur due to crystal packing effects in the solid state.

| Parameter | Experimental Value | Source |

| Mn-O Bond Length | 1.629 Å (average) | General experimental value[12] |

| 1.60 Å and 1.61 Å | Materials Project (KMnO₄)[13] | |

| 1.579(5) – 1.620(4) Å | X-ray structure of --INVALID-LINK--₂·H₂O[14] | |

| ~161 pm (1.61 Å) | General Chemistry Resource[4] | |

| O-Mn-O Bond Angle | ~109.5° | Ideal tetrahedral angle[4] |

| 108.3(2) – 111.7(3)° | X-ray structure of --INVALID-LINK--₂·H₂O[14] |

The data consistently show that all four Mn-O bonds are essentially equivalent in length, which is in agreement with the delocalized bonding predicted by MO theory.

Visualization of Molecular Geometry

A three-dimensional representation helps in visualizing the spatial arrangement of atoms in the permanganate ion. The following diagram illustrates its tetrahedral structure.

Conclusion

The molecular geometry of the permanganate ion (MnO₄⁻) is definitively tetrahedral. This structure is consistently predicted by VSEPR theory and is substantiated by detailed experimental data from X-ray crystallography. The four Mn-O bonds are equivalent due to delocalized dπ-pπ bonding, as described by Molecular Orbital Theory, which also explains the ion's characteristic intense purple color through a ligand-to-metal charge transfer mechanism. The experimentally determined Mn-O bond lengths are approximately 1.61-1.63 Å, and the O-Mn-O bond angles are very close to the ideal tetrahedral angle of 109.5°. This fundamental structural knowledge is crucial for understanding the chemical behavior and application of this important oxidizing agent.

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Page loading... [guidechem.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. Permanganate - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. [PDF] Crystal structure of potassium permanganate | Semantic Scholar [semanticscholar.org]

- 10. The electronic structure of the aqueous permanganate ion: aqueous-phase energetics and molecular bonding studied using liquid jet photoelectron spectr ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04033A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. Binding of permanganate anion to pentaammineazidocobalt(III) cation in solution and solid phases: synthesis, characterization, X-ray structure, and genotoxic effects of [Co(NH3)5N3](MnO4)2⋅H2O - PMC [pmc.ncbi.nlm.nih.gov]

Barium Permanganate: A Technical Guide to its History, Synthesis, and Properties

For Researchers, Scientists, and Chemical Professionals

Executive Summary

Barium permanganate, Ba(MnO₄)₂, is a strong oxidizing agent of significant interest in inorganic chemistry and specialized synthetic applications. This technical guide provides a comprehensive overview of the history, discovery, chemical and physical properties, and detailed experimental protocols for the synthesis of this compound. While its direct application in drug development is not established, its utility as a versatile oxidant and precursor to other permanganate salts makes it a valuable compound in the broader chemical sciences. This document consolidates key data into structured tables and visual diagrams to facilitate understanding and application by a technical audience.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader development of manganese chemistry in the 19th century. While a singular "discovery" of this compound is not clearly documented, its characterization emerged from the systematic study of permanganic acid and its various salts.

The foundational work on permanganates can be traced back to the early 19th century. The German chemist Eilhard Mitscherlich played a pivotal role in understanding the nature of these compounds. In the 1830s, Mitscherlich's work on isomorphism established that permanganates were isomorphous with perchlorates, providing a crucial framework for understanding their crystal structure and chemical behavior.[1] His systematic study of the disproportionation of manganates to form permanganates was a significant step towards the isolation and characterization of various permanganate salts, including that of barium.[2]

Early investigations into permanganate salts focused on their comparative chemistry with different cations. The preparation methods for this compound were refined throughout the late 19th and early 20th centuries, with a particular focus on the disproportionation of barium manganate.[2]

Chemical and Physical Properties

This compound is a dark violet to brown or black crystalline solid.[2] It is a powerful oxidizing agent and should be handled with care, as it can accelerate the burning of combustible materials and may ignite on contact with certain organic liquids.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ba(MnO₄)₂ |

| Molar Mass | 375.198 g/mol |

| Appearance | Dark violet to brown or black orthorhombic crystals[2] |

| Density | 3.77 g/cm³ |

| Melting Point | Decomposes at 200 °C |

| Solubility in Water | 62.5 g/100 mL at 29 °C |

| Solubility in other solvents | Decomposes in alcohol |

| Thermal Stability | Stable up to 180 °C[2] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity and scale of the preparation.

Disproportionation of Barium Manganate

This is a common laboratory and industrial method for producing this compound.[2]

Reaction:

3BaMnO₄ + 2CO₂ → Ba(MnO₄)₂ + 2BaCO₃ + MnO₂

Protocol:

-

Suspend barium manganate (BaMnO₄) in water.

-

Bubble carbon dioxide gas through the suspension. The reaction is slow due to the low solubility of barium manganate.

-

Alternatively, a dilute solution of sulfuric acid can be used instead of carbon dioxide: 3BaMnO₄ + 2H₂SO₄ → Ba(MnO₄)₂ + 2BaSO₄ + MnO₂ + 2H₂O

-

The insoluble byproducts (barium carbonate or barium sulfate and manganese dioxide) are removed by filtration.

-

The resulting solution of this compound is then concentrated by evaporation to yield crystals.

Metathesis Reaction

This method involves a double displacement reaction between a soluble permanganate salt and a soluble barium salt.

Reaction:

2AgMnO₄ + BaCl₂ → Ba(MnO₄)₂ + 2AgCl(s)

Protocol:

-

Prepare aqueous solutions of silver permanganate (AgMnO₄) and barium chloride (BaCl₂).

-

Mix the two solutions. A precipitate of silver chloride (AgCl) will form.

-

Remove the silver chloride precipitate by filtration.

-

The filtrate, containing dissolved this compound, is then carefully evaporated to crystallize the product.

A variation of this method uses potassium permanganate and aluminum sulfate to form aluminum permanganate, which then reacts with a stoichiometric amount of barium hydroxide to yield highly pure this compound.

Key Reactions and Applications

This compound's primary utility stems from its strong oxidizing properties and its role as a precursor in the synthesis of other chemical compounds.

Preparation of Permanganic Acid

A significant application of this compound is in the preparation of permanganic acid (HMnO₄). The use of this compound is advantageous as it allows for the removal of the barium byproduct as an insoluble sulfate.

Reaction:

Ba(MnO₄)₂ + H₂SO₄ → 2HMnO₄ + BaSO₄(s)

Protocol:

-

A solution of this compound is treated with a stoichiometric amount of dilute sulfuric acid.

-

The insoluble barium sulfate precipitate is removed by filtration.

-

The resulting solution contains permanganic acid. It is important to use dilute sulfuric acid, as concentrated sulfuric acid will lead to the formation of the highly unstable manganese heptoxide (Mn₂O₇).

Oxidizing Agent in Organic Synthesis

Like other permanganates, this compound can be used as an oxidizing agent in various organic reactions.

Visualization of Synthesis Pathway

The following diagram illustrates the disproportionation of barium manganate to produce this compound, a common and important synthesis route.

Caption: Disproportionation of Barium Manganate Synthesis.

References

An In-depth Technical Guide to the Orthorhombic Crystal System of Barium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal system of barium permanganate (Ba(MnO₄)₂), a powerful oxidizing agent with applications in various chemical syntheses. This document details its crystallographic structure, offers detailed experimental protocols for its synthesis and crystallization, and presents key physicochemical data in a structured format for easy reference.

Crystallographic Structure

This compound crystallizes in the orthorhombic system, characterized by three unequal crystallographic axes at right angles to each other.[1] However, there are discrepancies in the reported space group in the existing literature. An early study by Hardy, Piekarski, and Hagen-Muller (1959) identified the space group as belonging to the D₂h point group, with lattice parameters a = 14.71 Å, b = 11.86 Å, and c = 7.39 Å.[2] More recent research on the isotypic compound, barium pertechnetate (Ba[TcO₄]₂), suggests the space group Fddd.[3] This discrepancy may arise from different unit cell settings or advancements in crystallographic techniques. For the purpose of this guide, we will consider the data from both studies, highlighting the need for a modern redetermination of the this compound crystal structure.

Crystallographic Data

The following tables summarize the available crystallographic data for this compound and its isotypic analogue, barium pertechnetate.

Table 1: Crystallographic Data for this compound (Hardy et al., 1959) [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | D₂h (e.g., Pnma) |

| a (Å) | 14.71 |

| b (Å) | 11.86 |

| c (Å) | 7.39 |

Table 2: Crystallographic Data for Barium Pertechnetate (Isotypic with Ba(MnO₄)₂) [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 7.4734(5) |

| b (Å) | 12.4408(7) |

| c (Å) | 15.1123(9) |

| Z | 8 |

| Calculated Density (g/cm³) | 4.496 |

Table 3: Selected Bond Lengths and Angles for Ba[TcO₄]₂ [3]

| Bond | Length (Å) | Angle | Degree (°) |

| Tc-O1 | 1.718(2) | O1-Tc-O2 | 108.99(8) |

| Tc-O2 | 1.719(2) | O1-Tc-O1' | 110.4(2) |

| Ba-O1 | 2.893(2) | O2-Tc-O2' | 109.1(2) |

| Ba-O2 | 3.081(2) |

Note: The data for Ba[TcO₄]₂ is presented as a close approximation for Ba(MnO₄)₂ due to their isotypic nature.

Experimental Protocols

The synthesis of high-quality this compound crystals is crucial for accurate structural analysis and for its application as a reagent. The following protocols are based on established methods, primarily the disproportionation of barium manganate.

Synthesis of Barium Manganate (Precursor)

Barium manganate (BaMnO₄) can be synthesized via the reaction of potassium permanganate with a soluble barium salt in an alkaline medium.

Materials:

-

Potassium permanganate (KMnO₄)

-

Barium chloride (BaCl₂)

-

Potassium hydroxide (KOH)

-

Distilled water

Procedure:

-

Prepare a solution of potassium permanganate in distilled water.

-

Prepare a separate solution of barium chloride in distilled water.

-

In a third container, dissolve potassium hydroxide in distilled water to create an alkaline solution.

-

Slowly add the potassium permanganate solution to the potassium hydroxide solution while stirring.

-

To this alkaline permanganate solution, add the barium chloride solution dropwise with continuous stirring. A precipitate of barium manganate will form.

-

Continue stirring for a period to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water to remove any soluble impurities.

-

Dry the resulting barium manganate powder in a desiccator.

Synthesis of this compound via Disproportionation

This method involves the disproportionation of barium manganate in a weakly acidic solution, often using carbon dioxide.[4]

Materials:

-

Barium manganate (BaMnO₄)

-

Distilled water

-

Carbon dioxide (gas or dry ice)

Procedure:

-

Create a suspension of barium manganate in distilled water in a reaction vessel equipped with a gas inlet and a stirrer.

-

Bubble carbon dioxide gas through the suspension or add small pieces of dry ice. The CO₂ will form carbonic acid in situ, providing the necessary acidic environment for the disproportionation reaction: 3 BaMnO₄ + 2 CO₂ → Ba(MnO₄)₂ + 2 BaCO₃ + MnO₂

-

Continue the process until the characteristic green color of the manganate disappears, and the solution turns deep purple, indicating the formation of permanganate ions.

-

Filter the solution to remove the solid byproducts (barium carbonate and manganese dioxide).

-

The resulting filtrate is a solution of this compound.

Crystallization

To obtain single crystals suitable for X-ray diffraction, slow evaporation of the this compound solution is recommended.

Procedure:

-

Take the filtered this compound solution from the synthesis step.

-

Pour the solution into a clean crystallizing dish.

-

Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature.

-

Avoid agitation or rapid changes in temperature to promote the growth of larger, well-defined crystals.

-

Over several days to weeks, dark violet, needle-like or prismatic crystals of this compound will form.

-

Once crystals of a suitable size have grown, they can be carefully harvested from the solution.

Mandatory Visualizations

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of this compound crystals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ba(MnO₄)₂ | [1] |

| Molar Mass | 375.20 g/mol | [5] |

| Appearance | Dark violet to brown crystalline solid | [1] |

| Density | 3.77 g/cm³ | [1] |

| Melting Point | Decomposes at ~200 °C | [1] |

| Solubility in Water | 62.5 g/100 mL at 29 °C | [4] |

| Crystal System | Orthorhombic | [1] |

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It can accelerate the combustion of other materials. Contact with combustible materials may cause fire or explosion. It is also toxic if ingested, as it is a soluble barium salt. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of the orthorhombic crystal system of this compound. Further research, particularly a modern single-crystal X-ray diffraction study, is warranted to resolve the existing ambiguities in its crystallographic data.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of this compound [inis.iaea.org]

- 3. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Ba(MnO4)2 | CID 24587 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Barium Permanganate (CAS 7787-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium permanganate, with the chemical formula Ba(MnO₄)₂, is an inorganic compound notable for its strong oxidizing properties.[1][2] Identified by its CAS number 7787-36-2, this compound consists of a barium cation (Ba²⁺) and two permanganate anions (MnO₄⁻).[2] It typically appears as dark violet to brown or black crystals.[1][2][3] this compound serves as a specialized oxidizing agent in various chemical syntheses and is a precursor for the preparation of permanganic acid.[2][4] Its distinct characteristics make it a subject of interest in both academic research and industrial applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 7787-36-2 | [1] |

| Molecular Formula | Ba(MnO₄)₂ | [1] |

| Molar Mass | 375.198 g/mol | [1] |

| Appearance | Dark violet to brown or black crystalline solid | [1][2][3] |

| Odor | Odorless | [1] |

| Density | 3.77 g/cm³ | [1][2] |

| Melting Point | Decomposes at ~200 °C (392 °F; 473 K) | [1][2] |

| Solubility in Water | 62.5 g/100 mL at 29 °C | [1][2] |

| Solubility in other solvents | Decomposes in alcohol | [1][2] |

| Crystal Structure | Orthorhombic | [1][2] |

Synthesis and Manufacturing

Several methods have been developed for the synthesis of this compound, each with distinct advantages and procedural nuances.

Synthesis via Disproportionation of Barium Manganate

This compound can be produced through the disproportionation of barium manganate in a mildly acidic solution.[1][4] This process is notably slow due to the low solubility of barium manganate.[1][4]

Experimental Protocol:

-

Suspend barium manganate (BaMnO₄) in water.

-

Introduce a mildly acidic solution, such as one containing carbon dioxide or dilute sulfuric acid, to the suspension.[1]

-

The reaction proceeds as follows:

-

The insoluble byproducts (barium carbonate or barium sulfate and manganese dioxide) can be removed by filtration to isolate the aqueous this compound solution.

A more efficient variation of this method involves the hydrothermal reaction of barium manganate with excess carbon dioxide at 100 °C for 1.5 hours, which can lead to an almost quantitative yield of this compound.[5]

Synthesis of this compound via Disproportionation

Synthesis from Silver Permanganate and Barium Chloride

Another preparative route involves the reaction of silver permanganate with barium chloride.[1]

Experimental Protocol:

-

Prepare aqueous solutions of silver permanganate (AgMnO₄) and barium chloride (BaCl₂).

-

Mix the two solutions. A precipitation of silver chloride (AgCl) will occur.

-

The reaction is: 2 AgMnO₄ + BaCl₂ → Ba(MnO₄)₂ + 2 AgCl(s)

-

Filter the mixture to remove the insoluble silver chloride.

-

The filtrate contains the desired this compound in solution, which can be concentrated and crystallized.

High-Purity Synthesis

For obtaining highly pure samples of this compound, a multi-step process can be employed.[1]

Experimental Protocol:

-

React potassium permanganate (KMnO₄) with aluminum sulfate (Al₂(SO₄)₃) to form aluminum permanganate (Al(MnO₄)₃).

-

The resulting aluminum permanganate is then reacted with a stoichiometric amount of barium hydroxide (Ba(OH)₂).

-

This reaction yields this compound and aluminum hydroxide (Al(OH)₃), which precipitates out of solution.

-

The precipitated aluminum hydroxide is removed by filtration, leaving a pure solution of this compound.

High-Purity Synthesis of this compound

Chemical Reactivity and Reactions

This compound is a potent oxidizing agent.[1][4] Its reactivity is primarily dictated by the permanganate ion, where manganese is in the +7 oxidation state.

Thermal Decomposition

This compound is thermally stable up to approximately 180 °C.[1][2] Above this temperature, it undergoes a two-stage decomposition process. The first stage occurs between 180-350 °C, and the second stage takes place between 500-700 °C.[1][2] The decomposition can be initiated at lower temperatures (above 160 °C) at a slow rate, and this process is accelerated by UV or X-ray irradiation.[1]

Thermal Decomposition of this compound

When heated to decomposition, it emits acrid smoke and irritating fumes.[3][6]

Oxidizing Properties

As a strong oxidizer, this compound can react vigorously, and sometimes explosively, with combustible materials.[3][6] It will accelerate the burning of combustible materials.[3][6] Explosions can occur when permanganates treated with sulfuric acid come into contact with substances like benzene, carbon disulfide, diethyl ether, ethyl alcohol, petroleum, or other organic matter.[3] Acetic acid and acetic anhydride can also explode with permanganates if not kept cold.[3]

Reaction with Sulfuric Acid

The reaction of this compound with dilute sulfuric acid is a method for preparing permanganic acid (HMnO₄).[1][4] The insoluble barium sulfate byproduct is conveniently removed by filtration.[1]

Ba(MnO₄)₂ + H₂SO₄ (dilute) → 2 HMnO₄ + BaSO₄(s)[1]

It is crucial to use dilute sulfuric acid, as concentrated sulfuric acid reacts with permanganates to yield the highly explosive manganese heptoxide (Mn₂O₇).[1][4]

Applications

The primary utility of this compound stems from its strong oxidizing capabilities and its role as a precursor in specific chemical syntheses.

-

Specialized Oxidizing Agent in Organic Synthesis : It is used for the oxidation of sensitive substrates, particularly in cases where the presence of alkali metal cations is undesirable.[2]

-

Precursor for Permanganic Acid : Its reaction with dilute sulfuric acid provides a barium-free route to permanganic acid solutions.[2]

-

Production of Other Permanganate Salts : this compound can be used in double displacement reactions with sulfate salts to prepare other, more exotic permanganate salts.[4]

-

Materials Science : It serves as a precursor for the deposition of manganese oxide films and coatings via thermal decomposition.[2]

-

Analytical Chemistry : It finds limited use as a standard for permanganate determinations.[2]

Safety and Handling

This compound is a hazardous substance that requires careful handling and storage.

-

Hazards : It is a strong oxidizer and may intensify fires.[7] It is harmful if swallowed or inhaled.[7] Contact with combustible materials may cause fire or explosions.[3][6] Finely divided combustible materials may be explosive upon contact.[3][6]

-

Handling : Use in a well-ventilated area.[8][9] Avoid breathing dust.[6][8][9] Avoid contact with skin, eyes, and clothing.[6][7][8] Keep away from heat, sources of ignition, and combustible materials.[7][8][9]

-

Storage : Store in a cool, dry, well-ventilated place in tightly closed containers.[7][8][9] Keep away from incompatible materials such as acids, reducing agents, and combustible materials.[7][9]

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]

-

Skin Contact : Wash off with soap and plenty of water.[6][8]

-

Eye Contact : Flush eyes with water for at least 15 minutes.[6][8]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]

-

Disposal Considerations

This compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should not be allowed to enter drains or the environment.[7][8] A potential disposal method involves reduction with hydrogen peroxide, which breaks it down into manganese dioxide and barium oxide/hydroxide.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. echemi.com [echemi.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Ba(MnO4)2 | CID 24587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ltschem.com [ltschem.com]

Methodological & Application

Use of barium permanganate as an oxidizing agent in organic synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Barium permanganate, Ba(MnO₄)₂, is a potent, versatile, and mild oxidizing agent that has carved a niche in modern organic synthesis. Its utility spans a range of oxidative transformations, offering advantages in selectivity and reaction conditions over other manganese-based oxidants like potassium permanganate and manganese dioxide. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound for the oxidation of various functional groups, including alcohols, aldehydes, and thiols.

Overview of this compound in Organic Synthesis

This compound is a dark purple crystalline solid that is soluble in water.[1] It is recognized for its stability and effectiveness under aprotic and non-aqueous conditions, making it a valuable tool for sensitive substrates.[2] Its reactivity profile allows for the selective oxidation of a wide array of functional groups.

Key Applications:

-

Oxidation of Alcohols: Primary and secondary alcohols are efficiently converted to their corresponding aldehydes and ketones.[2][3]

-

Oxidation of Aldehydes: Aromatic aldehydes are smoothly oxidized to carboxylic acids.[2]

-

Oxidation of Thiols: Thiols undergo oxidative coupling to form disulfides.[4]

-

Tandem Reactions: this compound can be employed in one-pot tandem reactions, such as oxidation-Wittig sequences.[5][6]

Preparation of this compound

Several methods for the preparation of this compound have been reported, with varying yields and purity levels.

Protocol 2.1: Disproportionation of Barium Manganate

This method involves the disproportionation of barium manganate in a mildly acidic solution.[1]

Procedure:

-

Suspend barium manganate (BaMnO₄) in water.

-

Bubble carbon dioxide gas through the suspension or add a dilute solution of sulfuric acid. The reaction with CO₂ is as follows: 3 BaMnO₄ + 2 CO₂ → Ba(MnO₄)₂ + 2 BaCO₃ + MnO₂[1]

-

The reaction is slow due to the low solubility of barium manganate.[1]

-

Filter the reaction mixture to separate the solid byproducts (barium carbonate/sulfate and manganese dioxide).

-

The aqueous solution of this compound can be used directly or evaporated to obtain the crystalline solid. Industrial yields for this process are typically around 70-80%.

Protocol 2.2: Reaction of Potassium Permanganate with a Barium Salt

A common laboratory-scale synthesis involves the reaction of potassium permanganate with a soluble barium salt.

Procedure:

-

A mixture of 50 g of potassium permanganate and 50 g of barium nitrate in 500 ml of distilled water is heated with efficient mechanical stirring.

-

When the solution temperature reaches approximately 95°C, 100 g of barium hydroxide octahydrate are added in small portions over 15 minutes.

-

The solution is boiled with vigorous stirring for an additional two to three hours. The volume is kept constant by periodically adding water.

-

The hot mixture is filtered by suction to collect the this compound.

-

The crude product can be purified by recrystallization. An 84 g yield has been reported for a similar procedure.

Protocol 2.3: High-Purity this compound Synthesis

For applications requiring high-purity this compound, a method involving an aluminum permanganate intermediate can be employed.

Procedure:

-

Prepare aluminum permanganate by reacting potassium permanganate with an excess of aluminum sulfate.[7]

-

React the resulting aluminum permanganate solution with a stoichiometric amount of barium hydroxide.[1][7]

-

The reaction precipitates aluminum hydroxide and barium sulfate (if any sulfate ions are present), which can be removed by filtration.[7]

-

The excess barium hydroxide is transformed into an insoluble precipitate upon heating the this compound solution.[7]

-

After filtration, the pure this compound solution is carefully evaporated to yield well-defined deep purple crystals. This method has been reported to produce this compound with a purity of >99.95% and a 92% isolated yield.[7]

Experimental Workflow for High-Purity this compound Synthesis

Caption: Workflow for the synthesis of high-purity this compound.

Oxidation of Alcohols

This compound is a reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reactions are typically carried out under mild conditions and offer good yields.

Oxidation of Benzylic Alcohols

Benzylic alcohols are readily oxidized to the corresponding benzaldehydes.

| Substrate | Product | Reaction Conditions | Yield (%) |

| Benzyl alcohol | Benzaldehyde | Dichloromethane, Room Temp. | High |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Dichloromethane, Room Temp. | High |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Dichloromethane, Room Temp. | High |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Dichloromethane, Room Temp. | High |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Dichloromethane, Room Temp. | High |

Oxidation of Aliphatic Alcohols

The oxidation of aliphatic alcohols also proceeds efficiently.

| Substrate | Product | Reaction Conditions | Yield (%) |

| 1-Octanol | Octanal | Dichloromethane, Room Temp. | Good |

| 2-Octanol | 2-Octanone | Dichloromethane, Room Temp. | Good |

| Cyclohexanol | Cyclohexanone | Dichloromethane, Room Temp. | Good |

Note: "Good" yields generally refer to yields above 70%.

Protocol 3.1: General Procedure for the Oxidation of Alcohols

-

Dissolve the alcohol (1 mmol) in a suitable solvent such as dichloromethane (10-20 mL).

-

Add this compound (1.5-2.0 mmol) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.

-

Wash the solid residue with the solvent.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation if necessary.

General Workflow for Alcohol Oxidation

Caption: General experimental workflow for the oxidation of alcohols.

Oxidation of Aldehydes

This compound can selectively oxidize aromatic aldehydes to their corresponding carboxylic acids in good yields.[2]

| Substrate | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | Benzoic acid | Toluene, PTC, Room Temp. | >90 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | Toluene, PTC, Room Temp. | >90 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | Toluene, PTC, Room Temp. | >90 |

PTC: Phase Transfer Catalyst

Protocol 4.1: General Procedure for the Oxidation of Aromatic Aldehydes

-

Dissolve the aromatic aldehyde (1 mmol) in an organic solvent like toluene.

-

Add this compound (1.5-2.0 mmol) and a phase transfer catalyst (e.g., a quaternary ammonium salt).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture.

-

Extract the carboxylic acid from the filtrate using an aqueous basic solution.

-

Acidify the aqueous extract to precipitate the carboxylic acid.

-

Collect the product by filtration and dry.

Oxidation of Thiols

This compound provides an efficient method for the oxidative coupling of thiols to disulfides. This reaction often proceeds under solvent-free conditions at room temperature.[4]

| Substrate | Product | Reaction Conditions | Yield (%) |

| Thiophenol | Diphenyl disulfide | Solvent-free, Room Temp. | Excellent |

| Benzyl mercaptan | Dibenzyl disulfide | Solvent-free, Room Temp. | Excellent |

| 1-Butanethiol | Dibutyl disulfide | Solvent-free, Room Temp. | Excellent |

Note: "Excellent" yields are typically reported as being above 90%.

Protocol 5.1: General Procedure for the Oxidation of Thiols

-

In a flask, mix the thiol (1 mmol) with this compound (1.5-2.0 mmol).

-

Stir the mixture at room temperature. For solid thiols, gentle grinding may be beneficial.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Filter the extract to remove the inorganic byproduct.

-

Evaporate the solvent to obtain the disulfide product.

Tandem Oxidation-Wittig Reaction

A significant application of this compound is in one-pot tandem reactions. The oxidation of an alcohol to an aldehyde can be immediately followed by a Wittig reaction to generate an alkene, avoiding the isolation of the often sensitive aldehyde intermediate.[5][6]

Protocol 6.1: One-Pot Tandem Oxidation-Wittig Reaction

-

To a stirred solution of the alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane), add triphenylphosphine (1.1 mmol) and ethyl bromoacetate (1.1 mmol).

-

Add barium manganate (a related and effective oxidant for this tandem process) or this compound (2-3 mmol).[5][6]

-

Stir the reaction mixture at room temperature.

-

Monitor the formation of the α,β-unsaturated ester by TLC.

-

Once the reaction is complete, filter the mixture and wash the solid residue with the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the alkene product.

Logical Flow of Tandem Oxidation-Wittig Reaction

Caption: Logical steps in the one-pot tandem oxidation-Wittig reaction.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

-

Avoid contact with combustible materials: It can cause fire or explosion upon contact with flammable substances.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: Barium compounds are toxic. Avoid inhalation of dust and ingestion.

Conclusion

This compound is a valuable and versatile oxidizing agent in organic synthesis. Its ability to perform a range of oxidative transformations under mild conditions, often with high selectivity and yields, makes it an attractive alternative to other oxidants. The detailed protocols and comparative data provided in these application notes are intended to facilitate its effective use in research and development settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BaMnO4 Oxidation of Primary and Secondary Alcohols - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oxidation of Primary and Secondary Alcohols Using Barium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium permanganate (Ba(MnO₄)₂) is a versatile and mild oxidizing agent particularly useful for the conversion of primary and secondary alcohols to their corresponding carbonyl compounds under aprotic and non-aqueous conditions.[1] This reagent offers a stable and efficient alternative to other manganese-based oxidants. The following application notes provide detailed protocols and quantitative data for the oxidation of various alcohols using this compound.

Data Summary

The following tables summarize the reaction conditions and yields for the oxidation of representative primary and secondary alcohols to aldehydes and ketones, respectively.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Alcohol Substrate | Product | Molar Ratio (Substrate:Ba(MnO₄)₂) | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 1:1 | Acetonitrile | 0.5 | 98 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 1:1 | Acetonitrile | 0.75 | 95 |